

An In-depth Technical Guide to 1-Allyl-4-fluorobenzene

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Compound of Interest

Compound Name: 1-Allyl-4-fluorobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and analysis of **1-Allyl-4-fluorobenzene**, a key intermediate in organic synthesis for the development of novel pharmaceuticals and agrochemicals.

Core Physicochemical Data

1-Allyl-4-fluorobenzene is an organic compound featuring a fluorine atom and an allyl group attached to a benzene ring.^[1] The electron-withdrawing nature of the fluorine atom and the presence of the reactive allyl group make it a versatile building block in medicinal chemistry.^[1]

Below is a summary of its key quantitative properties.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ F	[1] [2] [3]
Molecular Weight	136.17 g/mol	[1] [2] [3]
CAS Number	1737-16-2	[2] [3]
Appearance	Liquid	[4]
Density	1.009 g/mL at 25 °C	[5]
Refractive Index	n _{20/D} 1.494	[5]
Purity	≥95% - 97% (typical)	[3]

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

This section details a standard laboratory procedure for the synthesis of **1-Allyl-4-fluorobenzene** using a Friedel-Crafts alkylation reaction. This method involves the reaction of fluorobenzene with an allyl halide in the presence of a Lewis acid catalyst.[\[1\]](#)

Materials:

- Fluorobenzene
- Allyl bromide
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (DCM)
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)

- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is dried in an oven and cooled under a stream of dry nitrogen.
- Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is added to the flask, followed by 100 mL of anhydrous dichloromethane under a nitrogen atmosphere. The suspension is stirred and cooled to 0 °C in an ice bath.
- Addition of Reactants: Fluorobenzene (1.0 equivalent) is added to the stirred suspension. Subsequently, allyl bromide (1.05 equivalents) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing 100 mL of ice-cold 1M HCl. The mixture is stirred for 15 minutes.
- Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with 30 mL portions of dichloromethane.
- Washing: The combined organic layers are washed sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **1-Allyl-4-fluorobenzene**.

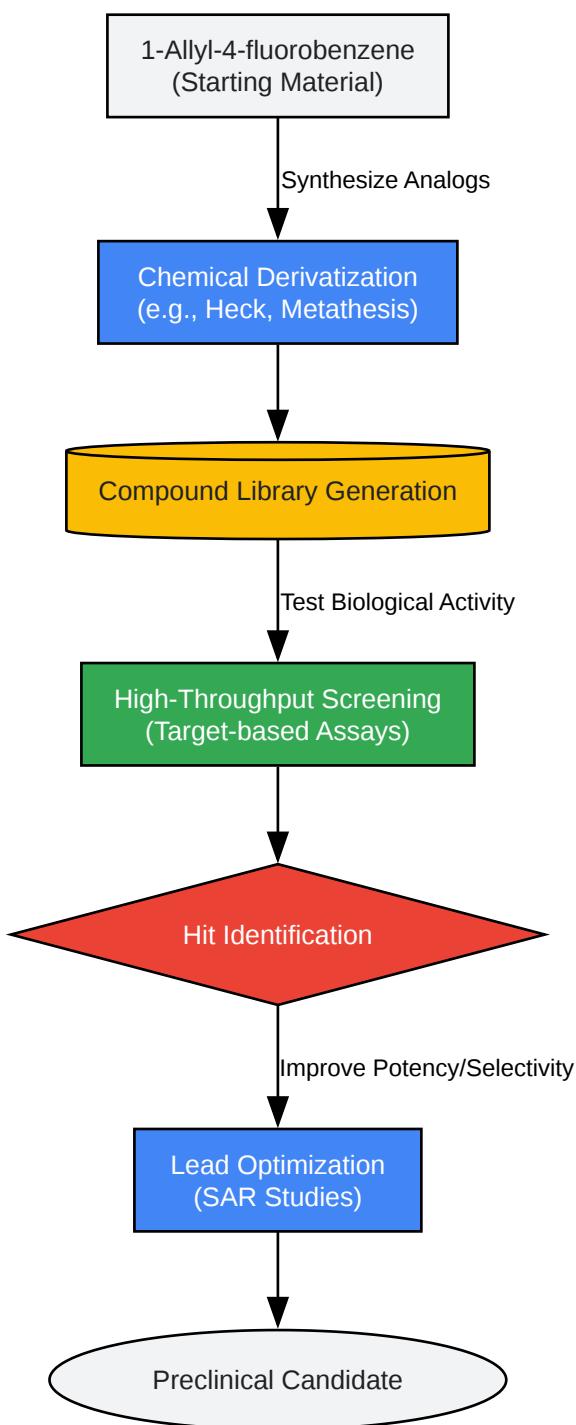
Logical Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purification of **1-Allyl-4-fluorobenzene** and a conceptual pathway for its potential application in drug discovery.



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Caption: Synthesis and Purification Workflow for **1-Allyl-4-fluorobenzene**.



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Caption: Conceptual Pathway in a Drug Discovery Program.

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